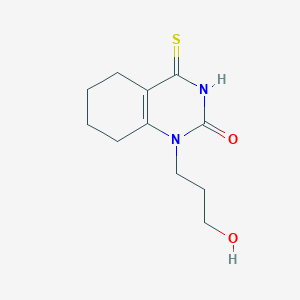

1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Übersicht

Beschreibung

1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a thioxo group attached to a hexahydroquinazolinone ring structure.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticonvulsant Applications

A study on the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid showcased broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity when evaluated by the maximal electroshock convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

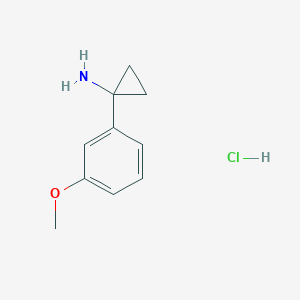

Antibacterial Activity

Another study focused on the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives. These compounds showed significant activity against a range of bacterial strains, suggesting their potential as antibacterial agents (Osarodion Peter Osarumwense, 2022).

Synthetic Methodologies

Research on the synthesis methodologies of 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-ones and related compounds has been reported, with studies exploring solventless microwave irradiation processes and conventional methods for their preparation. These methodologies offer insights into the efficient and eco-friendly synthesis of thioxoquinazolinone derivatives (Phucho, Nongpiur, Nongrum, & Nongkhlaw, 2010).

Anti-inflammatory and Analgesic Evaluation

The anti-inflammatory and analgesic properties of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were evaluated, identifying compounds with significant activity in these areas. This demonstrates the potential of thioxoquinazolinone derivatives in developing new anti-inflammatory and analgesic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Wirkmechanismus

- By selectively antagonizing these receptors, the compound induces relaxation of smooth muscle in these tissues. This relaxation leads to improved urine flow and a reduction in symptoms associated with benign prostatic hyperplasia (BPH) .

- Additionally, silodosin may cause mitotic arrest and apoptosis in certain cell lines, as observed in studies .

- The exact intracellular pathways involved may include cAMP-mediated signaling , calcium ion channels, and protein kinases .

- Silodosin is administered orally and has a recommended dose of 8 mg once daily with a meal for BPH treatment .

- Notably, it should be avoided in patients with severe renal or hepatic impairment and should not be used in combination with other alpha-blockers .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Eigenschaften

IUPAC Name |

1-(3-hydroxypropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-7-3-6-13-9-5-2-1-4-8(9)10(16)12-11(13)15/h14H,1-7H2,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNQNEBPINXKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | |

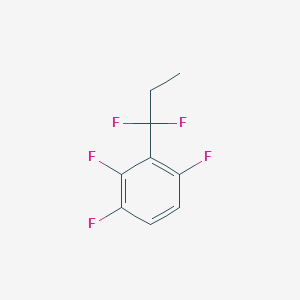

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid hydrochloride](/img/structure/B1453463.png)